3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound characterized by a unique structure that includes a spiro[4.4]non-3-ene core with a thione group and a 4-fluorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2]-cycloaddition reaction. One common method involves the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, which are generated in situ from hydrazonyl chlorides. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cycloaddition Reactions: The spirocyclic core can undergo further cycloaddition reactions with suitable dipolarophiles.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Cycloaddition: Nitrile imines generated from hydrazonyl chlorides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives of the fluorophenyl group.
Cycloaddition Products: New spirocyclic compounds with additional rings.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: Similar spirocyclic compounds with a thioxo group.
Thia-tetraazaspiro[4.4]nonenones: Compounds with a thia group instead of a thioxo group.
Uniqueness
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQVLONYFQOTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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